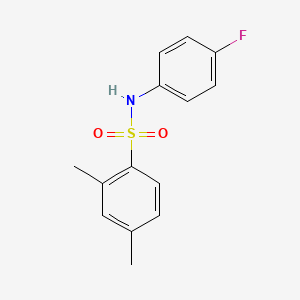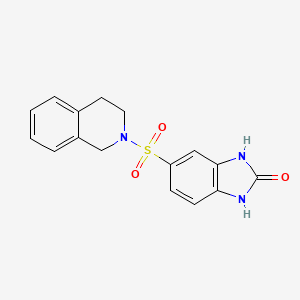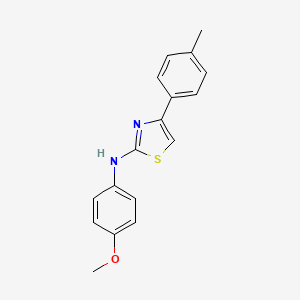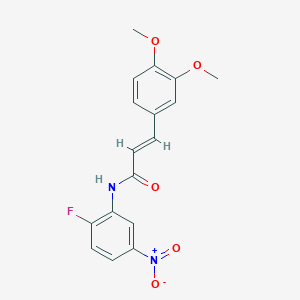
(E)-3-(3,4-DIMETHOXYPHENYL)-N-(2-FLUORO-5-NITROPHENYL)-2-PROPENAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3,4-DIMETHOXYPHENYL)-N-(2-FLUORO-5-NITROPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of a propenamide group attached to a dimethoxyphenyl and a fluoronitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-DIMETHOXYPHENYL)-N-(2-FLUORO-5-NITROPHENYL)-2-PROPENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 2-fluoro-5-nitroaniline.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3,4-dimethoxybenzaldehyde with a suitable reagent to form a corresponding intermediate.
Coupling Reaction: The intermediate is then coupled with 2-fluoro-5-nitroaniline under specific reaction conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(3,4-DIMETHOXYPHENYL)-N-(2-FLUORO-5-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
(E)-3-(3,4-DIMETHOXYPHENYL)-N-(2-FLUORO-5-NITROPHENYL)-2-PROPENAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties.
Biological Studies: It can be used in studies to understand its interaction with biological targets.
Mécanisme D'action
The mechanism of action of (E)-3-(3,4-DIMETHOXYPHENYL)-N-(2-FLUORO-5-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cycloimido-substituted benzofused heterocyclic compounds .
- Condensed ring compounds .
(E)-3-(3,4-DIMETHOXYPHENYL)-N-(2-FLUORO-5-NITROPHENYL)-2-PROPENAMIDE: can be compared with other amides and propenamides with similar structures.
Uniqueness
- The presence of both dimethoxyphenyl and fluoronitrophenyl groups in the same molecule provides unique chemical and biological properties.
- The specific arrangement of functional groups can lead to distinct reactivity and interaction with biological targets.
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2-fluoro-5-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O5/c1-24-15-7-3-11(9-16(15)25-2)4-8-17(21)19-14-10-12(20(22)23)5-6-13(14)18/h3-10H,1-2H3,(H,19,21)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREFHUQPYTZSLS-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5827542.png)
![[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3,4-dichlorobenzoate](/img/structure/B5827546.png)
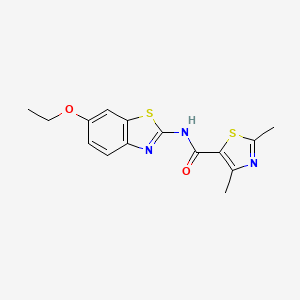

![N-[4-(FURAN-2-AMIDO)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE](/img/structure/B5827582.png)
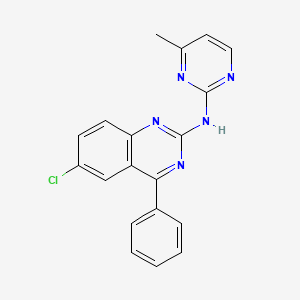
![[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5827594.png)
![(4-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5827598.png)
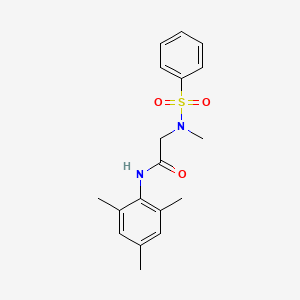

![Methyl 3-methoxy-4-[(2-methoxy-5-nitrophenyl)methoxy]benzoate](/img/structure/B5827610.png)
